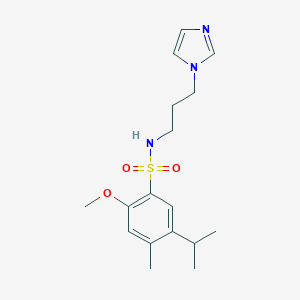

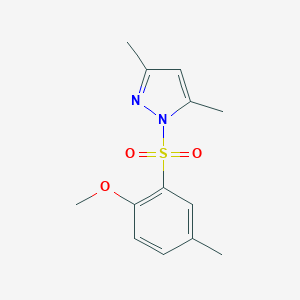

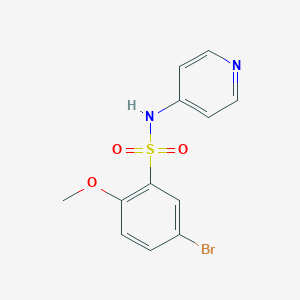

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound appears to contain several functional groups, including an imidazole ring, a sulfonamide group, and a methoxy group. These functional groups could potentially confer various properties to the compound, such as the ability to participate in hydrogen bonding or other types of intermolecular interactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring could be introduced via a condensation reaction, while the sulfonamide group could be added via a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could exhibit aromaticity, which would affect its chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might be able to act as a nucleophile in certain reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups, while its melting and boiling points would depend on the strength of its intermolecular forces .科学研究应用

Metal Ion Extraction

Imidazole derivatives are known to be effective in extracting metal ions from aqueous solutions. This property can be utilized in environmental cleanup efforts, such as removing heavy metals from water sources .

Carbohydrate Dissolution

These compounds can dissolve carbohydrates, which may have implications in food science and nutrition, particularly in understanding and manipulating carbohydrate interactions .

Polyelectrolyte Brushes Creation

Imidazole-containing compounds can be used to create polyelectrolyte brushes on surfaces. This application is significant in material science for creating coatings with specific properties .

Metal Nanoparticle Coating

The ability to coat metal nanoparticles suggests applications in nanotechnology and materials engineering, where such coatings could modify the properties of nanoparticles for various uses .

Antimicrobial Action

The antimicrobial properties of imidazole derivatives make them candidates for use in medical treatments and the development of new antibiotics .

Liquid Crystal Orientation

These compounds can create oriented liquid crystals, which is important for display technologies and optical devices .

Bioactive Hydrogels

Imidazolium hydrogels have potential applications in drug delivery systems and tissue engineering due to their bioactive properties .

Therapeutic Applications

Imidazole derivatives have a wide range of therapeutic applications, including antiarrhythmics and anti-metastatic agents, which could be explored for the compound .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-13(2)15-11-17(16(23-4)10-14(15)3)24(21,22)19-6-5-8-20-9-7-18-12-20/h7,9-13,19H,5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNIOGQJFGUNNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2C=CN=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)

![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)

![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)

![1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B351869.png)